molecular formula C18H20FN3O3S B2380005 4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide CAS No. 1024279-38-6

4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

Cat. No. B2380005
CAS RN: 1024279-38-6
M. Wt: 377.43
InChI Key: XVIKLSNGEAWUFO-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as PIPER, is a piperazine derivative that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Development of New Compounds : Research focuses on synthesizing new carboxamides and sulfonamides, utilizing various fragments including 4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide, for potential therapeutic applications (Ignatovich et al., 2019).

  • Crystal Structure Determination : Investigations into the crystal structure of related compounds help in understanding their chemical properties and potential pharmaceutical uses (Hao et al., 2017).

Pharmacological Potential

  • Cancer Research : Some compounds synthesized using similar chemical structures have shown to inhibit the proliferation of certain cancer cell lines, indicating potential for development as anticancer agents (Deady et al., 2005).

  • Antimycobacterial Activity : Derivatives of similar compounds have been designed and synthesized with significant biological activities, including antimycobacterial properties, highlighting their potential as therapeutic agents (Zítko et al., 2015).

Other Applications

  • Chemosensor Development : The compound's structure has been used in the synthesis of chemosensors, demonstrating potential in chemical detection and analysis (Meng et al., 2018).

  • Hydrogen Bonding Studies : Investigations into hydrogen bonding patterns of related N-arylpyrazinecarboxamides provide insights into their molecular interactions, which are vital for drug design and development (Wardell et al., 2008).

properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-14-6-8-15(9-7-14)26(24,25)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIKLSNGEAWUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

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